![molecular formula C18H20BrFO B14205383 4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl CAS No. 845526-26-3](/img/structure/B14205383.png)
4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromohexyl group and a fluoro group attached to the biphenyl core. It is commonly used as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4’-fluoro-1,1’-biphenyl and 6-bromohexanol.
Reaction: The 6-bromohexanol is reacted with a base such as sodium hydride to form the corresponding alkoxide.
Coupling: The alkoxide is then reacted with 4’-fluoro-1,1’-biphenyl under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents like dimethyl sulfoxide or tetrahydrofuran to improve yield.
Temperature Control: Maintaining specific temperature ranges to ensure the stability of intermediates and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromohexyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group may enhance the compound’s stability and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(6-Bromohexyl)oxy]-1,1’-biphenyl
- 4-[(6-Chlorohexyl)oxy]-4’-fluoro-1,1’-biphenyl
- 4-[(6-Bromohexyl)oxy]-4’-methyl-1,1’-biphenyl
Uniqueness
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromohexyl group and a fluoro group, which confer distinct chemical properties such as increased reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Eigenschaften
CAS-Nummer |
845526-26-3 |
|---|---|
Molekularformel |
C18H20BrFO |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-(6-bromohexoxy)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C18H20BrFO/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12H,1-4,13-14H2 |
InChI-Schlüssel |
WNGGPQFYXMPRNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
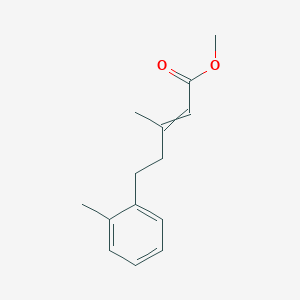

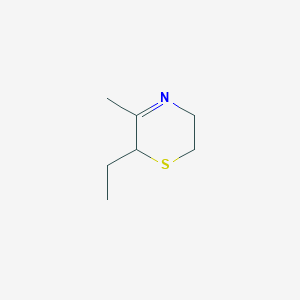
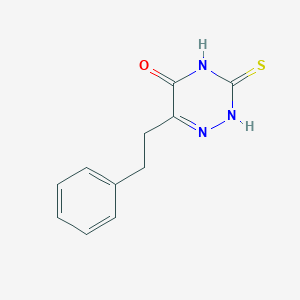
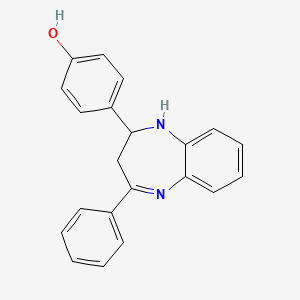
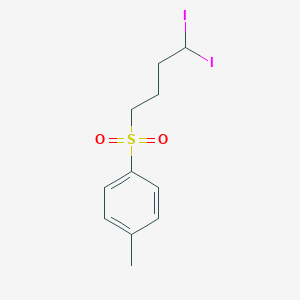
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
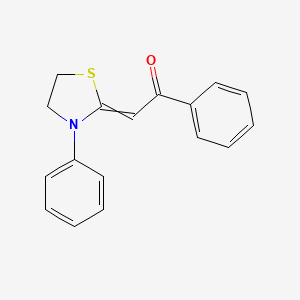
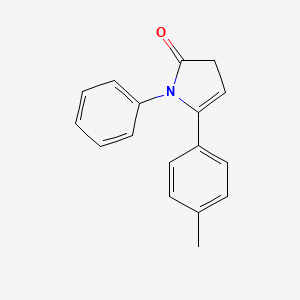
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
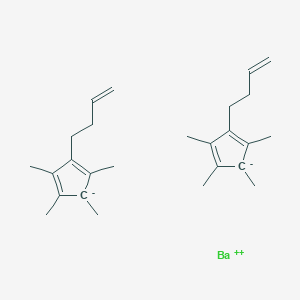
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
